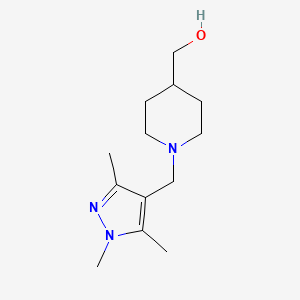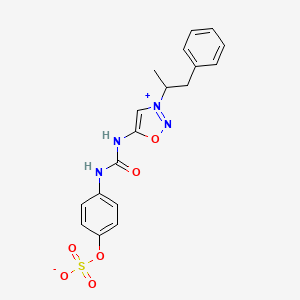![molecular formula C8H6ClN3O B1474182 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde CAS No. 1419101-10-2](/img/no-structure.png)
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, 25 novel pyrrolopyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring and a pyrimidine ring . This structure is an attractive scaffold for drug discovery research .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- The interaction of related pyrimidine derivatives with glycine esters has been studied, showing the potential to obtain novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These findings suggest the versatility of pyrimidine compounds in synthesizing biologically active molecules, including potential applications of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in similar reactions (Zinchenko et al., 2018).
Antiproliferative and Antiviral Evaluation
- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities, highlighting the potential pharmaceutical applications of these compounds. This research underscores the potential therapeutic value of this compound in developing novel antiviral or anticancer agents (Swayze et al., 1992).
Novel Heterocyclic Compounds Synthesis
- Studies on the synthesis of new heterocyclic compounds via one-pot reactions involving pyrimidine derivatives illustrate the compound's utility in creating diverse molecular architectures. These compounds have potential applications in materials science, drug discovery, and the study of biological processes (Jalilzadeh & Pesyan, 2011).
Biological Activity
- The synthesis of pyrrolo[2,3-d]pyrimidine nucleoside analogs related to known nucleoside antibiotics demonstrates the role of pyrimidine derivatives in mimicking biological molecules. This research could pave the way for the development of new therapeutic agents, including potential uses of this compound in creating nucleoside analogs with biological activity (Gupta et al., 1989).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) , which plays a crucial role in various cancers .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit pak4 . They interact with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of pak4 by similar compounds can affect various signaling pathways, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cancer cell lines .
Analyse Biochimique
Biochemical Properties
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and angiogenesis . The compound’s interaction with FGFRs suggests its potential as a therapeutic agent in cancer treatment, where it may inhibit the abnormal activation of these receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving FGFRs. By inhibiting these receptors, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . As a result, the activation of pathways such as RAS-MEK-ERK and PI3K-Akt is inhibited, leading to reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors involved in these pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. The interaction with liver enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity, as it allows the compound to interact with its molecular targets and exert its biological effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with bromine in the presence of a suitable solvent.", "Starting Materials": [ "5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde." ] } | |
Numéro CAS |
1419101-10-2 |
Formule moléculaire |
C8H6ClN3O |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5(3-13)2-6-7(12)8(9)11-4-10-6/h2-4H,1H3 |
Clé InChI |
WULIZEOAYMSIHS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
SMILES canonique |
CN1C(=CC2=C1C(=NC=N2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



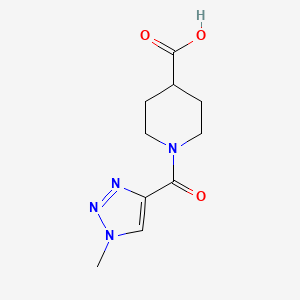
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
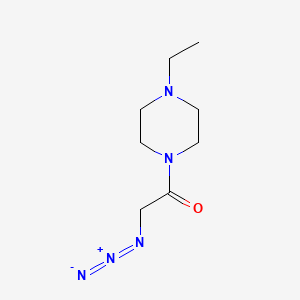
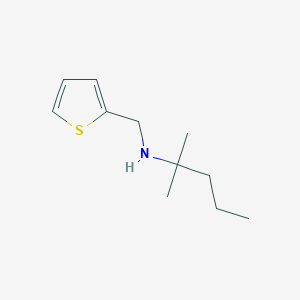
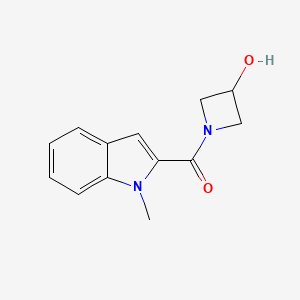
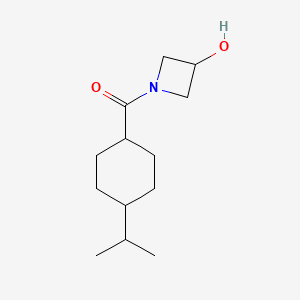
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)

